Allyl heptafluorobutyrate
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Overview
Description
Allyl heptafluorobutyrate is an organic compound with the molecular formula C7H5F7O2. It is a colorless liquid known for its unique chemical properties, particularly its high fluorine content. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl heptafluorobutyrate can be synthesized through the reaction of allyl alcohol with heptafluorobutyric chloride. The reaction is typically carried out in the presence of a base, such as tributylamine, in a solvent like dibutyl ether. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Allyl heptafluorobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Allyl heptafluorobutyrate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Mechanism of Action
The mechanism of action of allyl heptafluorobutyrate involves its interaction with molecular targets through its reactive allyl and fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Heptafluorobutyric anhydride
- Pentafluoropropionic anhydride
- Trifluoroacetic anhydride
Comparison: Allyl heptafluorobutyrate is unique due to its combination of an allyl group and a highly fluorinated butyrate moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, heptafluorobutyric anhydride is primarily used as a derivatizing agent in gas chromatography, while this compound’s allyl group allows for additional reactivity in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,4-heptafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7O2/c1-2-3-16-4(15)5(8,9)6(10,11)7(12,13)14/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHYYDXTQBWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17165-55-8 |
Source
|
Record name | 2-Propen-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17165-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl heptafluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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